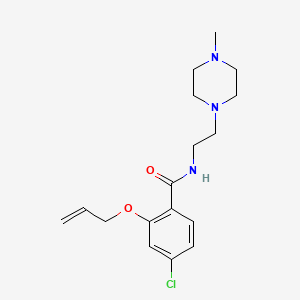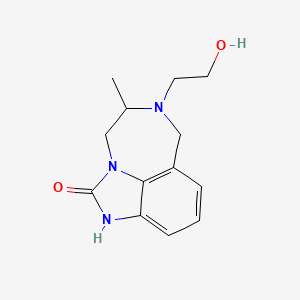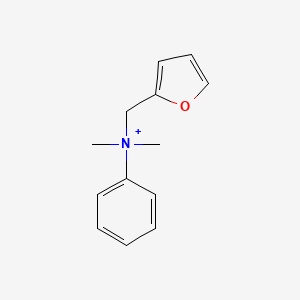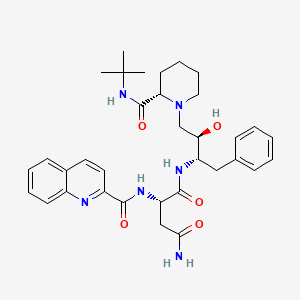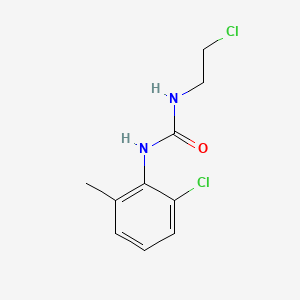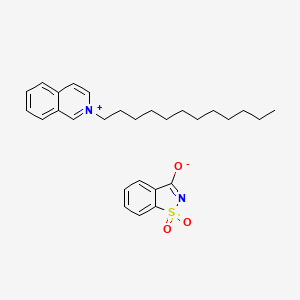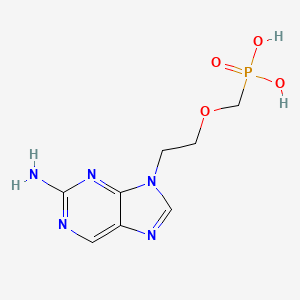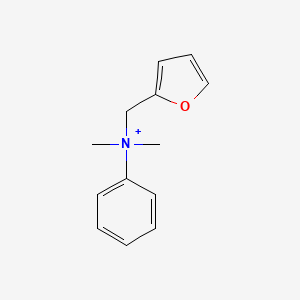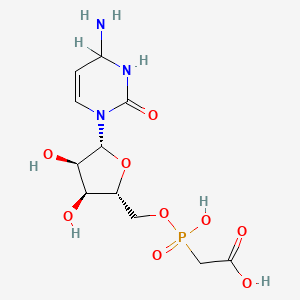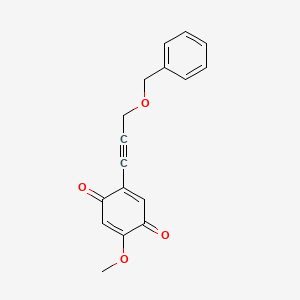
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone is an organic compound that belongs to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure This compound is notable for its unique structure, which includes a benzyloxy group and a propynyl group attached to a methoxybenzoquinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone typically involves multiple steps One common method starts with the preparation of the benzyloxy group, which is then attached to a propynyl group through a series of reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The benzyloxy and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoquinone derivatives with different substituents, such as:
- 2-(3-(Benzyloxy)-1-propynyl)-5-hydroxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-ethoxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-methylbenzo-1,4-quinone
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry .
特性
CAS番号 |
82511-18-0 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-methoxy-5-(3-phenylmethoxyprop-1-ynyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H14O4/c1-20-17-11-15(18)14(10-16(17)19)8-5-9-21-12-13-6-3-2-4-7-13/h2-4,6-7,10-11H,9,12H2,1H3 |
InChIキー |
YFCZEFNENOLWHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)C(=CC1=O)C#CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
